molecular formula C11H13BrN2O2 B12841947 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one

3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one

Cat. No.: B12841947
M. Wt: 285.14 g/mol
InChI Key: QQGPQBRUSQSJMU-UHFFFAOYSA-N
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Description

3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one is a synthetic organic compound characterized by the presence of an oxazolidinone ring and a bromophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The oxazolidinone ring is a versatile scaffold in drug design, often used for its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one typically involves the following steps:

  • Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction between 2-aminoethanol and phosgene or its derivatives can yield oxazolidin-2-one.

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a bromobenzene derivative with an appropriate nucleophile, such as an amine.

  • Coupling Reaction: : The final step involves coupling the bromophenyl group with the oxazolidinone ring. This can be achieved through a reaction between 3-bromophenylamine and an oxazolidinone derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.

  • Reduction: : Reduction reactions can target the oxazolidinone ring or the bromophenyl group, potentially yielding amines or dehalogenated products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Amines, dehalogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

3-[2-(3-bromoanilino)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13BrN2O2/c12-9-2-1-3-10(8-9)13-4-5-14-6-7-16-11(14)15/h1-3,8,13H,4-7H2

InChI Key

QQGPQBRUSQSJMU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CCNC2=CC(=CC=C2)Br

Origin of Product

United States

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